molecular formula C6H10ClN3O B2355150 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride CAS No. 1706431-30-2

1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride

Cat. No.: B2355150
CAS No.: 1706431-30-2
M. Wt: 175.62
InChI Key: RZCHFPHNPPNCBV-UHFFFAOYSA-N
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Description

1H,4H,5H,6H,7H-Pyrazolo[4,3-c]pyridin-3-ol hydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a hydroxyl group at position 3 and a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced solubility and stability due to the ionic nature of the hydrochloride salt.

Properties

IUPAC Name

1,2,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c10-6-4-3-7-2-1-5(4)8-9-6;/h7H,1-3H2,(H2,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCHFPHNPPNCBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NNC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with hydrazine derivatives under acidic conditions to form the pyrazole ring, followed by cyclization to form the fused pyrazolopyridine structure. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that specific analogs of pyrazolo[4,3-c]pyridine could effectively target the PI3K/Akt signaling pathway involved in tumor growth and survival .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against a range of pathogens. A notable study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents .
  • Neuroprotective Effects :
    • Emerging research suggests that pyrazolo[4,3-c]pyridine derivatives may possess neuroprotective effects. These compounds are being investigated for their ability to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Pharmacological Applications

  • Enzyme Inhibition :
    • Pyrazolo[4,3-c]pyridine derivatives have shown promise as enzyme inhibitors. For example, they can inhibit certain kinases involved in various signaling pathways relevant to cancer and inflammatory diseases. This inhibition can lead to therapeutic benefits in conditions such as rheumatoid arthritis and cancer .
  • Antidepressant Activity :
    • Some studies have suggested that these compounds may exhibit antidepressant-like effects in animal models by modulating neurotransmitter systems such as serotonin and norepinephrine .

Material Science Applications

  • Organic Electronics :
    • The unique electronic properties of pyrazolo[4,3-c]pyridine derivatives make them suitable candidates for applications in organic electronics. Research has explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their favorable charge transport properties .
  • Nanomaterials :
    • The incorporation of pyrazolo[4,3-c]pyridine into nanomaterials has been investigated for enhancing the performance of sensors and catalysis. Their ability to form stable complexes with metal ions opens avenues for developing advanced materials with specific functionalities .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInhibition of cell proliferation in breast cancer cells
Antimicrobial PropertiesEffective against E. coli and S. aureus
Neuroprotective EffectsReduced oxidative stress in neuronal cells
Enzyme InhibitionTargeting PI3K/Akt pathway for therapeutic effects

Mechanism of Action

The mechanism of action of 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate binding. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Isopropyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride 3-isopropyl C₉H₁₇Cl₂N₃ 238.156 Enhanced lipophilicity; potential CNS-targeting agent
1H,2H,3H,4H,5H,6H,7H-Pyrazolo[4,3-c]pyridin-3-one dihydrochloride 3-ketone C₆H₁₁Cl₂N₃O 220.08 Increased polarity; possible metabolic intermediate
Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride 3-carboxylate ester C₉H₁₄ClN₃O₂ 231.68 Prodrug potential; ester hydrolysis for active metabolite release
1H,4H,5H,6H,7H-Pyrazolo[4,3-c]pyridin-3-amine dihydrochloride 3-amine C₆H₁₂Cl₂N₄ 211.10 Basic amino group; versatile for derivatization

Key Observations :

  • Functional Group Impact : The hydroxyl group in the target compound increases hydrophilicity compared to lipophilic substituents like isopropyl () or ester groups (). This may influence bioavailability and tissue penetration.
  • Salt Forms : Hydrochloride and dihydrochloride salts (e.g., ) improve aqueous solubility, critical for pharmaceutical formulations.

Physicochemical and Pharmacological Properties

Table 2: Comparative Physicochemical Data

Property Target Compound (Hydroxyl) 3-Isopropyl Analog () 3-Ketone Analog ()
Solubility High (hydrochloride salt) Moderate (lipophilic substituent) Moderate (polar ketone)
Thermal Stability Not reported Not reported Decomposition >200°C (inferred)
Bioavailability Likely high (polar group) Lower (lipophilic) Moderate

Pharmacological Insights :

  • Hydroxyl Group: May engage in hydrogen bonding with biological targets (e.g., enzymes, receptors), enhancing binding affinity compared to non-polar analogs .
  • Amine and Ester Derivatives : and highlight applications in prodrug design, where esterases or pH-dependent hydrolysis could release active metabolites.

Biological Activity

1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

  • Molecular Formula : C7H9ClN3O
  • Molecular Weight : 203.626 g/mol
  • CAS Number : 1242339-11-2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Its activities include:

  • Antitumor Activity :
    • Research indicates that compounds containing the pyrazolo[4,3-c]pyridine scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown effectiveness against breast and prostate cancer cells by inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Effects :
    • The compound has demonstrated anti-inflammatory properties in preclinical models. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are pivotal in the inflammatory response .
  • Neuroprotective Properties :
    • Studies suggest neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases like Alzheimer's .

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Modulation of Receptor Activity : It has been shown to interact with GABA receptors and NMDA receptors, contributing to its neuroprotective effects .

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of 1H-pyrazolo[4,3-c]pyridin-3-ol derivatives on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 µM. Apoptosis was confirmed through Annexin V staining and caspase activity assays.

Case Study 2: Neuroprotection

In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with the compound resulted in a significant reduction in cell death and ROS levels. Furthermore, it increased the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AntitumorIC50 = 10-20 µM
Anti-inflammatoryInhibition of COX-2
NeuroprotectiveReduced ROS levels

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